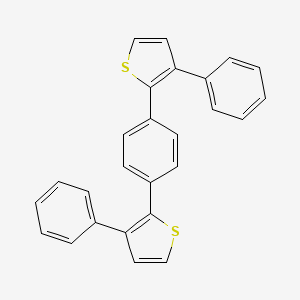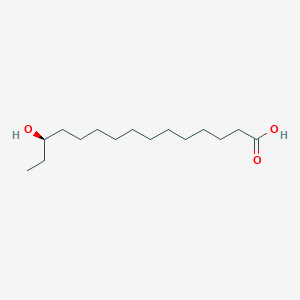
(13R)-13-hydroxypentadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(13R)-13-hydroxypentadecanoic acid is a hydroxylated fatty acid with a hydroxyl group at the 13th carbon of a 15-carbon chain This compound is a stereoisomer, specifically the ®-enantiomer, which means it has a specific three-dimensional arrangement that distinguishes it from its (S)-enantiomer counterpart
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (13R)-13-hydroxypentadecanoic acid typically involves the hydroxylation of pentadecanoic acid. One common method is the use of microbial enzymes, such as lipoxygenases, which can introduce hydroxyl groups at specific positions on fatty acid chains. Chemical synthesis can also be achieved through the use of reagents like osmium tetroxide (OsO4) in the presence of a co-oxidant, which facilitates the addition of a hydroxyl group to the desired position on the fatty acid chain.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that express specific hydroxylase enzymes. These microorganisms can be cultured in large bioreactors, where they convert substrates like pentadecanoic acid into the desired hydroxylated product. This method is advantageous due to its specificity and efficiency, as well as its potential for scalability.
Chemical Reactions Analysis
Types of Reactions
(13R)-13-hydroxypentadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The hydroxyl group can be reduced to form a hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of 13-ketopentadecanoic acid or 13-carboxypentadecanoic acid.
Reduction: Formation of pentadecane.
Substitution: Formation of 13-chloropentadecanoic acid or 13-aminopentadecanoic acid.
Scientific Research Applications
(13R)-13-hydroxypentadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its role in cellular signaling and metabolism, particularly in the context of lipid biochemistry.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers and surfactants, as well as in the formulation of cosmetics and personal care products.
Mechanism of Action
The mechanism of action of (13R)-13-hydroxypentadecanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, modulating the activity of enzymes and receptors involved in lipid metabolism and inflammation. The hydroxyl group at the 13th carbon position allows it to participate in hydrogen bonding and other interactions that influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
(13S)-13-hydroxypentadecanoic acid: The (S)-enantiomer of the compound, which has a different three-dimensional arrangement and potentially different biological activity.
13-hydroxyoctadecadienoic acid (13-HODE): A hydroxylated fatty acid with a similar structure but a longer carbon chain and additional double bonds.
9-hydroxyoctadecadienoic acid (9-HODE): Another hydroxylated fatty acid with the hydroxyl group at the 9th carbon position.
Uniqueness
(13R)-13-hydroxypentadecanoic acid is unique due to its specific stereochemistry and the position of the hydroxyl group. This configuration can result in distinct biological activities and chemical reactivity compared to its isomers and other hydroxylated fatty acids. Its specific properties make it valuable for targeted applications in research and industry.
Properties
CAS No. |
923565-18-8 |
|---|---|
Molecular Formula |
C15H30O3 |
Molecular Weight |
258.40 g/mol |
IUPAC Name |
(13R)-13-hydroxypentadecanoic acid |
InChI |
InChI=1S/C15H30O3/c1-2-14(16)12-10-8-6-4-3-5-7-9-11-13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18)/t14-/m1/s1 |
InChI Key |
XEBPWQJPKCLCII-CQSZACIVSA-N |
Isomeric SMILES |
CC[C@H](CCCCCCCCCCCC(=O)O)O |
Canonical SMILES |
CCC(CCCCCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-[[3-(1-piperidinyl)benzoyl]amino]-](/img/structure/B14184557.png)
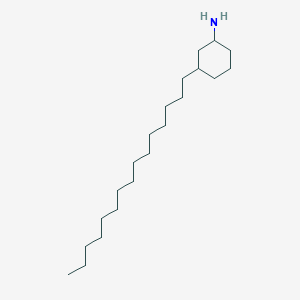

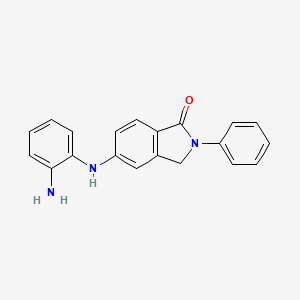
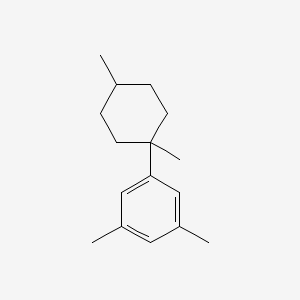
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]-3-methylbutanamide](/img/structure/B14184593.png)
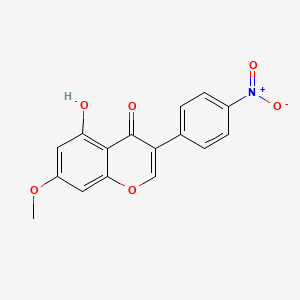
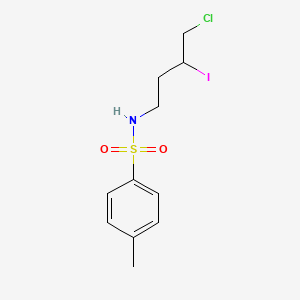
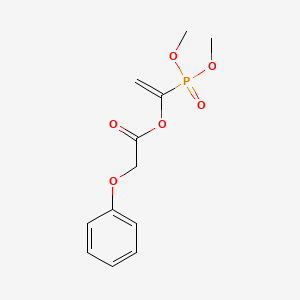
![5-(5-Oxohexahydro-1H-cyclopenta[c]thiophen-1-yl)pentanoic acid](/img/structure/B14184610.png)
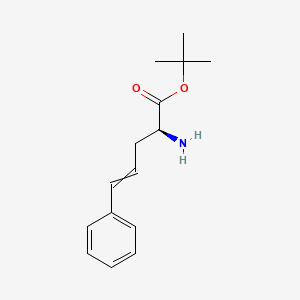
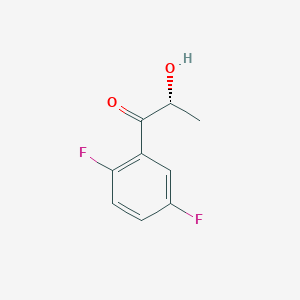
![(1S,2S)-2-[4-(4-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol](/img/structure/B14184634.png)
